

An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride (VBTAC)

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Compound of Interest		
Compound Name:	(Vinylbenzyl)trimethylammonium chloride	
Cat. No.:	B1584686	Get Quote

CAS Number: 26616-35-3

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **(Vinylbenzyl)trimethylammonium chloride** (VBTAC), a versatile quaternary ammonium compound with significant applications in polymer chemistry and biomedical fields. This document consolidates essential data, experimental protocols, and key chemical workflows to support ongoing research and development.

Chemical and Physical Properties

(Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt containing a vinyl group, making it a valuable monomer for the synthesis of cationic polymers. It is typically a white to pale yellow powder and exists as a mixture of 3- and 4-vinyl isomers. Its ionic nature imparts solubility in polar solvents.

Table 1: Physicochemical Properties of (Vinylbenzyl)trimethylammonium chloride



Property	Value	Reference(s)
CAS Number	26616-35-3	[1]
Molecular Formula	C12H18CIN	[2]
Molecular Weight	211.73 g/mol	[2]
Appearance	White to pale yellow powder	
Melting Point	240 °C (decomposes)	_
Purity	Typically 97-99%	[1]
Solubility	Soluble in water and alcohols.	

Table 2: Spectroscopic Data for (Vinylbenzyl)trimethylammonium chloride

Technique	Description	Peak Assignments	Reference(s)
¹H NMR (in D₂O)	Proton Nuclear Magnetic Resonance	Aromatic protons: 6.5–7.5 ppm; N+- methyl groups (singlet): ~3.1 ppm	[3]
FT-IR	Fourier-Transform Infrared Spectroscopy	C-N ⁺ stretching: ~1121 cm ⁻¹ ; Aromatic C=C stretching: ~1656 cm ⁻¹ ; O-H (bound water): ~3419 cm ⁻¹ ; Para-di-substitution and ring breathing of benzene: 850 cm ⁻¹ , 875 cm ⁻¹ , 1019 cm ⁻¹	[4]

Synthesis and Experimental Protocols

The primary route for synthesizing **(Vinylbenzyl)trimethylammonium chloride** is through the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine.



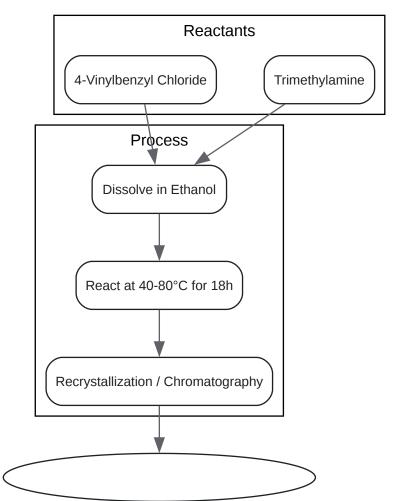
Synthesis of (Vinylbenzyl)trimethylammonium chloride from 4-Vinylbenzyl Chloride

This protocol describes the laboratory-scale synthesis of VBTAC.

Experimental Protocol:

- Reaction Setup: In a reaction vessel, dissolve 4-vinylbenzyl chloride in a suitable solvent such as ethanol.
- Reagent Addition: Add an excess of trimethylamine solution to the reaction mixture. The use
 of excess trimethylamine helps to ensure the complete conversion of the vinylbenzyl
 chloride.
- Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature, for instance, between 40°C and 80°C, for approximately 18 hours at room temperature to achieve a reasonable reaction rate.
- Purification: Following the reaction, the product can be purified by recrystallization or column chromatography to remove any unreacted precursors.





Synthesis of (Vinylbenzyl)trimethylammonium chloride

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Synthesis of (Vinylbenzyl)trimethylammonium chloride.

Polymerization of (Vinylbenzyl)trimethylammonium chloride

The vinyl group in VBTAC allows it to readily undergo polymerization, forming cationic polyelectrolytes. This section details protocols for free-radical polymerization and Atom Transfer Radical Polymerization (ATRP).



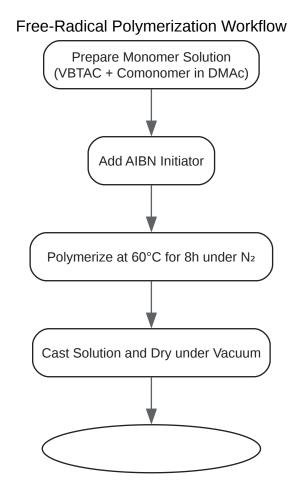
Free-Radical Polymerization for Anion Exchange Membrane Synthesis

This method is used to create copolymers for applications such as anion exchange membranes in fuel cells and electrolyzers.

Experimental Protocol:

- Monomer Solution: Prepare a solution of (Vinylbenzyl)trimethylammonium chloride and a comonomer (e.g., N-vinylimidazole) in a solvent like dimethylacetamide.
- Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (typically 0.1% by weight), to the monomer solution.
- Polymerization: Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 8 hours) under an inert atmosphere (e.g., N₂).[5]
- Membrane Casting: Cast the resulting viscous polymer solution onto a clean glass plate and dry it under a vacuum at an elevated temperature (e.g., 55°C) for 24 hours to form the membrane.[5]





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Workflow for Anion Exchange Membrane Synthesis.

Atom Transfer Radical Polymerization (ATRP)

Direct ATRP of VBTAC can be challenging due to side reactions. A common strategy involves an ion exchange to form (vinylbenzyl)trimethylammonium tetrafluoroborate ([VBTMA][BF4]), which undergoes controlled ATRP.

Experimental Protocol:

• Monomer Modification: Prepare [VBTMA][BF4] via ion exchange from the chloride salt.



- Reaction Setup: In a Schlenk tube, combine [VBTMA][BF₄], a copper catalyst (e.g., CuBr), and a ligand (e.g., HMTETA) in a solvent such as dimethylformamide (DMF).
- Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
- Initiation: Add an initiator (e.g., (1-bromoethyl)benzene) and conduct the polymerization at an elevated temperature (e.g., 90°C) with stirring.
- Termination and Purification: The polymerization can be monitored for conversion over time.
 The resulting polymer is typically purified by precipitation.

Applications in Drug and Gene Delivery

The cationic nature of poly(vinylbenzyl)trimethylammonium chloride) [P(VBTAC)] makes it a suitable candidate for complexing with anionic biomolecules like DNA, forming nanoparticles known as polyplexes for gene delivery.

Formation of P(VBTAC)/DNA Polyplexes

Experimental Protocol:

- Solution Preparation: Prepare an aqueous solution of P(VBTAC) and a separate solution of DNA in a suitable buffer.
- Complexation: The formation of polyplexes is achieved by mixing the P(VBTAC) and DNA solutions. The ratio of the polymer's amine groups to the DNA's phosphate groups (N/P ratio) is a critical parameter that influences the size and surface charge of the resulting nanoparticles.[6][7]
- Incubation: The mixture is typically stirred or vortexed for a short period (e.g., 30 minutes) to allow for self-assembly of the polyplexes.[7]
- Characterization: The resulting polyplexes can be characterized for their size and zeta potential using techniques like dynamic light scattering (DLS). Typically, polyplexes in the size range of 80-300 nm are formed.[6]



Components Process Mix Solutions (Varying N/P Ratios) Incubate for 30 min

P(VBTAC)/DNA Polyplex Formation

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